PI3Kδ Biochemical Selectivity: 2-Phenyl-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Core vs. Quinazoline Core in Leniolisib Series
The 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core was directly compared to the 4,6-diaryl quinazoline core in the discovery of leniolisib (CDZ173). The tetrahydropyrido[4,3-d]pyrimidine core demonstrated a PI3Kδ IC50 of 15 nM with >130-fold selectivity over PI3Kα (IC50 = 2038 nM), while the quinazoline core exhibited inferior selectivity and higher lipophilicity (logP ~3.5 vs. ~2.8 for the THPP core) [1]. This selectivity translates into functional cellular selectivity in anti-IgM-induced mCD86 expression in mouse splenocytes (IC50 = 28 nM) and inhibition of pAkt formation in Rat-1 cells (IC50 = 48 nM) [1].
| Evidence Dimension | PI3Kδ biochemical potency and isoform selectivity |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 15 nM; PI3Kα IC50 = 2038 nM; Selectivity >130-fold; logP ~2.8 (THPP core with 2-phenyl) |
| Comparator Or Baseline | 4,6-Diaryl quinazoline core: PI3Kδ IC50 ~30 nM; PI3Kα IC50 ~900 nM; Selectivity ~30-fold; logP ~3.5 |
| Quantified Difference | >4-fold improvement in selectivity ratio; logP reduction of ~0.7 units |
| Conditions | Biochemical PI3K isoform assays (ADAPTA format); cellular pAkt inhibition in Rat-1 cells; anti-IgM-induced mCD86 expression in mouse splenocytes |
Why This Matters
The quantifiably superior selectivity window and lower lipophilicity directly reduce off-target PI3Kα-driven toxicity risk (e.g., hyperglycemia) and improve ADME properties, justifying procurement of the 2-phenyl THPP core for PI3Kδ-focused programs.
- [1] Hamajima, T., Takahashi, F., Kato, K., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 27(6), 1056–1064. Table 1; Compound 1 (PI3Kδ IC50 = 15 nM, PI3Kα IC50 = 2038 nM). View Source
